N-(2,4-dimethylphenyl)pentanamide
Description
N-(2,4-Dimethylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2,4-dimethylphenyl group at the nitrogen atom. It is synthesized via a copper-catalyzed carbonylative multi-component reaction involving trans-β-methylstyrene and 2,4-dimethylaniline, yielding a white solid with a 44% isolated yield . The compound’s structure includes a γ-boryl moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which may enhance its utility in medicinal chemistry or materials science due to boron’s unique reactivity .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
KMEHPOYCDJJLKD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
a. N-(4-Methoxyphenyl)Pentanamide
- Structure : Substituted with a 4-methoxyphenyl group instead of 2,4-dimethylphenyl.
- Pharmacological Profile : Demonstrates anthelmintic activity as a simplified derivative of albendazole. Exhibits excellent drug-likeness, adhering to pharmaceutical industry filters for oral bioavailability and pharmacokinetics .
b. 5-(4-(2,4-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
- Structure : Incorporates a thiophene ring and a 1,4-diazepane moiety.
- Activity : Acts as a selective dopamine D3 receptor ligand, with structural complexity enabling receptor subtype specificity .
c. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide
- Structure : Features a piperidine ring and phenethyl substituent.
- Activity : A fentanyl analog with potent opioid receptor agonism, highlighting the role of bulky substituents in analgesic potency .
- Key Difference : The piperidine and phenethyl groups are essential for µ-opioid receptor binding, a pharmacological niche distinct from the target compound’s unexplored biological activities.
Physicochemical and Pharmacokinetic Properties
*Calculated based on structurally related compounds in .
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